N-benzyl-2-methylpropan-2-amine;hydrochloride
CAS No.:
Cat. No.: VC16492759
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN |
|---|---|
| Molecular Weight | 199.72 g/mol |
| IUPAC Name | N-benzyl-2-methylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H |
| Standard InChI Key | YGVJSKQNZUYONI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-benzyl-2-methylpropan-2-amine hydrochloride, reflecting its benzyl group bonded to a tertiary amine nitrogen and a tert-butyl moiety. Common synonyms include N-benzyl-tert-butylamine hydrochloride and N-(1,1-dimethylethyl)benzenemethanamine hydrochloride . The CAS registry number 18354-85-3 is associated with its hydrochloride form, while the free base corresponds to CAS 3378-72-1 .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₆ClN, with a calculated molecular weight of 185.69 g/mol . The structure comprises a benzyl group (C₆H₅CH₂) attached to a nitrogen atom, which is further bonded to a 2-methylpropan-2-amine (tert-butyl) group, with a hydrochloride counterion stabilizing the amine (Figure 1).
Table 1: Key Identifiers of N-Benzyl-2-Methylpropan-2-Amine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | |
| CAS (Hydrochloride) | 18354-85-3 | |
| CAS (Free Base) | 3378-72-1 | |
| SMILES | CC(C)(C)NCC1=CC=CC=C1.Cl |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for related compounds suggest characteristic peaks. For instance, the free base analog exhibits a singlet at δ 1.20 ppm (9H, tert-butyl) and a multiplet at δ 7.30–7.40 ppm (5H, aromatic) in NMR . The hydrochloride form likely shows similar patterns with downfield shifts due to protonation of the amine.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-benzyl-2-methylpropan-2-amine hydrochloride typically involves alkylation of benzylamine with tert-butyl halides or reductive amination of benzaldehyde with tert-butylamine, followed by hydrochloric acid treatment. A patent-pending method for analogous compounds (e.g., N-benzylhydroxylamine hydrochloride) employs hydrogen peroxide oxidation in the presence of sodium tungstate, achieving yields exceeding 85% .
Key Reaction Steps:
-
Alkylation: Benzylamine reacts with tert-butyl bromide in a polar aprotic solvent (e.g., THF) at 0–5°C to form the tertiary amine.
-
Acidification: The free base is treated with concentrated HCl to precipitate the hydrochloride salt.
-
Purification: Recrystallization from methanol/MTBE mixtures enhances purity to >98% .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C (alkylation) | 85–92% |
| Catalyst | Sodium tungstate dihydrate | |
| Solvent System | Methanol/MTBE |
Scalability and Industrial Feasibility
Large-scale production (e.g., 50L reactor batches) demonstrates scalability, with process yields of 73–92% under controlled conditions . Critical factors include maintaining low temperatures during exothermic steps and using stoichiometric excess of tert-butyl halides to minimize byproducts.
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in polar solvents such as methanol, ethanol, and water, with limited solubility in non-polar solvents like hexane. Its hydrochloride form exhibits enhanced stability compared to the free base, which is prone to oxidation under ambient conditions .
Thermal Properties
Differential Scanning Calorimetry (DSC) of analogous hydrochlorides reveals melting points in the range of 180–200°C, with decomposition occurring above 250°C .
Applications in Chemical Research
Pharmaceutical Intermediates
The tert-butyl group’s steric bulk makes this compound valuable in drug design, particularly for modulating pharmacokinetic properties. It serves as a precursor in synthesizing kinase inhibitors and neurotransmitter analogs .
Catalysis and Organic Synthesis
As a chiral amine, it participates in asymmetric catalysis, enabling enantioselective C–C bond formations. Recent studies highlight its utility in Pictet-Spengler reactions for indole alkaloid synthesis .
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